Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-
Overview
Description
Benzene, 1,1’-[propylidenebis(oxymethylene)]bis-: is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of two benzene rings connected by a propylidene bridge with oxymethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- typically involves the reaction of benzyl alcohol with propylene oxide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Feedstock Preparation: Purification of benzyl alcohol and propylene oxide.
Reaction: Continuous mixing of reactants in the presence of a catalyst.
Separation and Purification: Distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of benzene-1,1’-[propylidenebis(oxymethylene)]bis(carboxylic acid).
Reduction: Formation of benzene-1,1’-[propylidenebis(oxymethylene)]bis(alcohol).
Substitution: Formation of halogenated derivatives such as benzene-1,1’-[propylidenebis(oxymethylene)]bis(bromide).
Scientific Research Applications
Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxymethylene groups facilitate binding to active sites, while the benzene rings provide stability and hydrophobic interactions. Pathways involved include:
Enzyme Inhibition: Binding to enzyme active sites, leading to inhibition of enzymatic activity.
Receptor Modulation: Interaction with cell surface receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-propylidenebis-
- Benzene, 1,1’-[methylenebis(oxymethylene)]bis-
- Benzene, 1,1’-[ethylenebis(oxymethylene)]bis-
Uniqueness
Benzene, 1,1’-[propylidenebis(oxymethylene)]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the propylidene bridge with oxymethylene groups enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
1-phenylmethoxypropoxymethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-2-17(18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNDAFXCWSPYIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525551 | |
Record name | 1,1'-[Propane-1,1-diylbis(oxymethylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23556-91-4 | |
Record name | 1,1'-[Propane-1,1-diylbis(oxymethylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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